![molecular formula C13H17NO3 B14591616 {[(1-Phenylpentylidene)amino]oxy}acetic acid CAS No. 61576-41-8](/img/structure/B14591616.png)
{[(1-Phenylpentylidene)amino]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of {[(1-Phenylpentylidene)amino]oxy}acetic acid typically involves the reaction of a phenyl-substituted aldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
{[(1-Phenylpentylidene)amino]oxy}acetic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{[(1-Phenylpentylidene)amino]oxy}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of {[(1-Phenylpentylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
{[(1-Phenylpentylidene)amino]oxy}acetic acid can be compared with other similar compounds, such as:
Phenoxyacetic acid: This compound has a similar structure but lacks the oxime group. It is used as a herbicide and plant growth regulator.
Benzylideneacetone oxime: This compound has a similar oxime group but a different overall structure. It is used in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
61576-41-8 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(1-phenylpentylideneamino)oxyacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-3-9-12(14-17-10-13(15)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,16) |
Clé InChI |
GEYJFQULJKYZNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=NOCC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


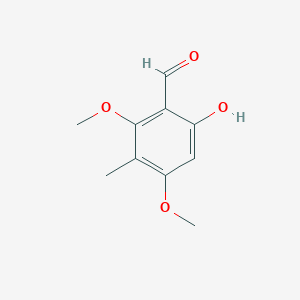
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
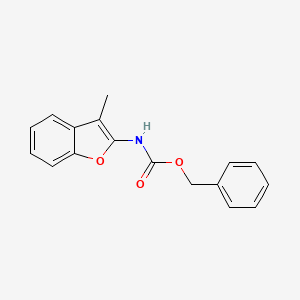
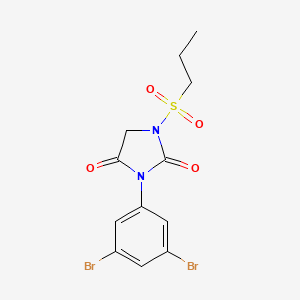
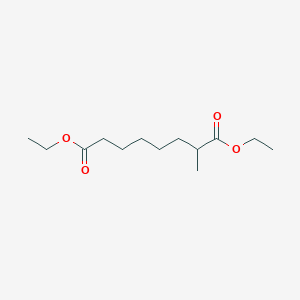
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
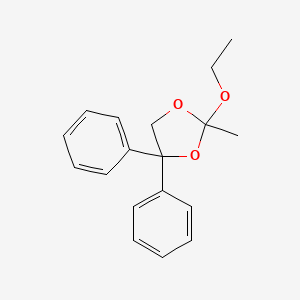
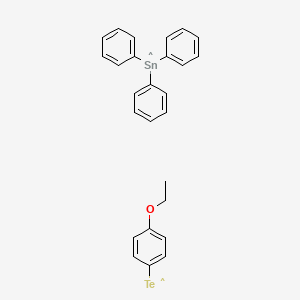
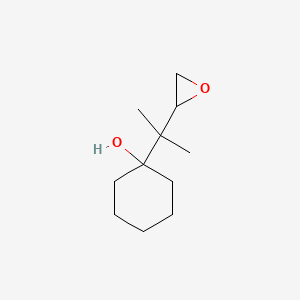
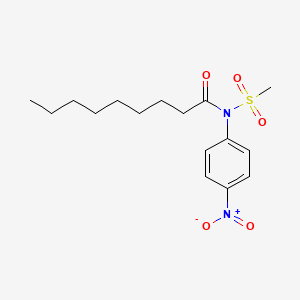
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
